1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-bromophenyl group at position 1 and a 5-methoxy-1,3-benzothiazole-2-sulfanyl moiety at position 2.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-24-12-6-7-14-13(8-12)20-18(25-14)26-15-9-16(22)21(17(15)23)11-4-2-10(19)3-5-11/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMEWIXEDRUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Pyrrolidine-2,5-dione Derivatives
Key Observations:
Antibacterial and Antifungal Activity
Substituents at position 1 significantly modulate bioactivity. For example, derivatives with 4-bromophenyl groups (as in the target compound) demonstrate enhanced antibacterial activity over 4-H or 4-Cl analogs. This trend is attributed to bromine’s electron-withdrawing effects, which may improve membrane permeability or target binding .
Table 2: Antibacterial Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound Substituent (Position 1) | Relative Antibacterial Activity | Reference |
|---|---|---|
| 4-H | Low | |
| 4-Cl | Moderate | |
| 4-Br | High |
Enzyme Inhibition Potential
The 5-methoxybenzothiazole group in the target compound may confer inhibitory effects on enzymes like GABA transaminase, similar to 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 µM), which outperforms salicylaldehyde-substituted analogs (IC₅₀ = 160.4 µM) . The benzothiazole moiety’s planar structure could facilitate π-π stacking with enzyme active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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